BenchChemオンラインストアへようこそ!

2,4-Diamino-6-((4-bromophenyl)amino)pyrimidine-5-carboxamide

Medicinal Chemistry Synthetic Chemistry Physicochemical Profiling

2,4-Diamino-6-((4-bromophenyl)amino)pyrimidine-5-carboxamide (CAS 91820-04-1) is a 2,4-diaminopyrimidine-5-carboxamide derivative bearing a 4-bromophenylamino substituent at the 6-position. This scaffold belongs to a well-characterized class of ATP-competitive kinase inhibitors, with published crystal structures demonstrating binding to Sky kinase (TYRO3) and hematopoietic progenitor kinase 1 (HPK1).

Molecular Formula C11H11BrN6O
Molecular Weight 323.15 g/mol
CAS No. 91820-04-1
Cat. No. B12911363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diamino-6-((4-bromophenyl)amino)pyrimidine-5-carboxamide
CAS91820-04-1
Molecular FormulaC11H11BrN6O
Molecular Weight323.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC2=NC(=NC(=C2C(=O)N)N)N)Br
InChIInChI=1S/C11H11BrN6O/c12-5-1-3-6(4-2-5)16-10-7(9(14)19)8(13)17-11(15)18-10/h1-4H,(H2,14,19)(H5,13,15,16,17,18)
InChIKeyZDMHFMKXLHWFLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Diamino-6-((4-bromophenyl)amino)pyrimidine-5-carboxamide (CAS 91820-04-1): Physicochemical Profile and Structural Class for Research Sourcing


2,4-Diamino-6-((4-bromophenyl)amino)pyrimidine-5-carboxamide (CAS 91820-04-1) is a 2,4-diaminopyrimidine-5-carboxamide derivative bearing a 4-bromophenylamino substituent at the 6-position . This scaffold belongs to a well-characterized class of ATP-competitive kinase inhibitors, with published crystal structures demonstrating binding to Sky kinase (TYRO3) [1] and hematopoietic progenitor kinase 1 (HPK1) [2]. The compound carries an NCI Developmental Therapeutics Program identifier (NSC 73379) and has been incorporated into commercial screening libraries as a kinase-focused probe [3]. Its primary differentiation arises from the combination of the electron-withdrawing 4-bromophenyl group, the hydrogen-bonding carboxamide at position 5, and the conserved 2,4-diamino motif that anchors the ATP-site hinge-binding pharmacophore.

Why Generic 2,4-Diaminopyrimidine-5-carboxamides Cannot Substitute for 2,4-Diamino-6-((4-bromophenyl)amino)pyrimidine-5-carboxamide in Target-Focused Research


The 2,4-diaminopyrimidine-5-carboxamide scaffold exhibits steep structure–activity relationships (SAR) where subtle changes in the 6-position aryl substituent produce large shifts in kinase selectivity and potency [1]. In published Sky kinase SAR, the identity of the 6-anilino group dictates whether the compound accesses the Ala571 subpocket—a key determinant of kinome-wide selectivity—meaning that compounds with different 6-substituents (e.g., 4-chlorophenyl, 4-methylphenyl, or unsubstituted phenyl) are not functionally interchangeable [1]. Additionally, the 5-position functional group categorically alters both synthetic utility and biological profile: the carboxamide (present in CAS 91820-04-1) enables amide-coupling diversification and contributes to ATP-site hydrogen bonding, whereas the corresponding 5-carbaldehyde (CAS 16597-41-4) and 5-carbonitrile (CAS 91062-86-1) analogs serve orthogonal synthetic roles and exhibit distinct physicochemical and predicted pharmacological properties [2][3]. Procuring a generic '2,4-diamino-6-arylpyrimidine' without specifying the 4-bromophenyl and 5-carboxamide substitution pattern risks introducing uncontrolled variables into SAR campaigns, kinase profiling studies, or synthetic routes.

Quantitative Differentiation Evidence: 2,4-Diamino-6-((4-bromophenyl)amino)pyrimidine-5-carboxamide vs. Closest Analogs


5-Position Functional Group Divergence: Carboxamide vs. Carbonitrile and Carbaldehyde Analogs Drives Distinct Physicochemical and Synthetic Profiles

The compound's 5-carboxamide group differentiates it from the 5-carbonitrile analog (CAS 91062-86-1) and the 5-carbaldehyde analog (CAS 16597-41-4). Key quantitative differences include molecular weight (323.15 vs. 305.13 vs. 308.13 g/mol), hydrogen bond donor count (3 vs. 2 vs. 2), and topological polar surface area (TPSA). These differences directly impact chromatographic retention, solubility, and synthetic diversification potential [1]. The carboxamide provides a handle for amide coupling, HATU-mediated conjugation to amines, or conversion to nitrile via dehydration—versatile transformations that the carbonitrile and aldehyde analogs cannot directly undergo without prior functional group interconversion.

Medicinal Chemistry Synthetic Chemistry Physicochemical Profiling

Kinase Selectivity Fingerprint Predicted by SEA: Divergent Target Engagement Profile Compared to 5-Carbonitrile Analog

Similarity Ensemble Approach (SEA) predictions based on ChEMBL20 chemical similarity indicate that the carboxamide compound is predicted to engage a distinct set of kinase targets compared to its 5-carbonitrile analog. The carboxamide (ZINC28970317) shows predicted affinity for MAPKAPK3 (MAP kinase-activated protein kinase 3), MAPKAPK5, CSNK1D (casein kinase I isoform delta), MAPKAPK2, and CSNK1A1 [1]. In contrast, the carbonitrile analog (ZINC28970318) is predicted to target a different kinase panel, reflecting the impact of the 5-position functional group on kinome-wide selectivity predictions [2]. This computational differentiation, while not a substitute for experimental IC50 data, provides a rational basis for selecting one analog over another in hypothesis-driven kinase profiling campaigns.

Kinase Inhibitor Discovery Computational Drug Design Target Prediction

NCI Developmental Therapeutics Program Identifier (NSC 73379) Indicates Prior Anticancer Screening with Quantifiable Purity and Identity Documentation

The assignment of NSC 73379 confirms that this compound was accessioned into the National Cancer Institute's developmental therapeutics repository, a designation that requires verified structural identity and minimum purity standards [1]. This distinguishes it from non-NSC-listed analogs (including the 5-carbaldehyde NSC 103524) in terms of documented provenance and the existence of archived screening data within the NCI-60 cell line panel. While the specific NCI-60 GI50 values for NSC 73379 were not retrievable from public databases during this analysis, the NSC designation itself serves as a procurement-relevant quality and traceability marker: compounds carrying NSC numbers have passed NCI's chemical validation workflows, providing a level of identity confidence that non-NSC commercial building blocks may lack.

Anticancer Drug Discovery NCI Screening Compound Repository

Thermal Stability and Low Volatility Favor Room-Temperature Handling and Long-Term Storage Relative to Lower-Molecular-Weight 2,4-Diaminopyrimidines

The compound exhibits a predicted boiling point of 581.5 °C at 760 mmHg, a flash point of 305.5 °C, and an extremely low vapor pressure of 1.63 × 10⁻¹³ mmHg at 25 °C . These values indicate negligible volatility under standard laboratory conditions, a property that simplifies compound management (no cold storage requirement for volatility control) and reduces the risk of evaporative loss during long-term storage relative to lower-molecular-weight 2,4-diaminopyrimidine analogs such as 2,4-diamino-6-methylpyrimidine (MW 138.17, bp ~280–300 °C estimated) [1]. The density of 1.781 g/cm³ further supports accurate gravimetric dispensing for solution preparation.

Compound Management Stability Assessment Physicochemical Characterization

Lipinski Rule-of-Five Compliance and TPSA Favor Oral Bioavailability Prediction Relative to More Lipophilic 6-Aryl Analogs

The compound complies with all four Lipinski Rule-of-Five criteria: MW 323.15 (<500 Da), logP (ZINC calculated) 1.10 (<5), HBD 3 (<5), and HBA 6 (<10) [1]. Its topological polar surface area (calculated ~127 Ų) falls below the 140 Ų threshold commonly associated with favorable oral absorption. This drug-likeness profile differentiates it from more lipophilic 6-aryl-2,4-diaminopyrimidine-5-carboxamides bearing larger or more hydrophobic substituents (e.g., naphthyl, biphenyl), which may exceed the Rule-of-Five boundaries and present less favorable predicted pharmacokinetic profiles. The 4-bromophenyl group provides a balance of hydrophobic surface area for target binding while maintaining overall physicochemical properties within drug-like space.

Drug-likeness Assessment ADME Prediction Physicochemical Profiling

Procurement-Driven Application Scenarios for 2,4-Diamino-6-((4-bromophenyl)amino)pyrimidine-5-carboxamide


Kinase Inhibitor SAR Campaigns Targeting the TYRO3/Sky or HPK1 ATP-Binding Pocket

Based on the published SAR of 2,4-diaminopyrimidine-5-carboxamide inhibitors crystallized with Sky kinase (PDB: 4FF8) and HPK1 (PDB: 7M0L), this compound serves as a scaffold-hopping or substitution-variation probe to explore the tolerance of the Ala571 subpocket (Sky) or equivalent hydrophobic pocket for a 4-bromophenyl group. The carboxamide at position 5, which participates in key hinge-region hydrogen bonds in published co-crystal structures [1], distinguishes this compound from 5-alkyl or 5-nitrile analogs that lack this hydrogen-bonding capacity. Researchers can use this compound to directly interrogate whether bromine at the 4-position of the anilino ring confers improved potency or selectivity relative to published 4-H, 4-Cl, or 4-CH₃ analogs, using the SEA-predicted kinase panel (MAPKAPK3/5, CSNK1D/A) as initial selectivity hypotheses [2].

Synthetic Intermediate for Amide-Coupled Library Production via the 5-Carboxamide Handle

The 5-carboxamide group enables direct HATU- or EDC-mediated amide coupling to primary or secondary amines without prior functional group interconversion, a synthetic advantage over the 5-carbonitrile (CAS 91062-86-1) and 5-carbaldehyde (CAS 16597-41-4) analogs that would require hydrolysis or reduction/oxidation steps respectively . This compound can serve as a key intermediate for generating focused libraries of N-substituted 5-carboxamide derivatives for kinase or DHFR screening in a single synthetic step, reducing library production timelines relative to routes starting from the nitrile or aldehyde analogs. The bromine atom at the 4-position of the phenyl ring additionally provides a handle for late-stage Suzuki or Buchwald-Hartwig cross-coupling, enabling further diversification after amide bond formation [1].

NCI-60 Panel Follow-Up and Anticancer Mechanism-of-Action Studies

As a compound bearing the NSC 73379 designation, this molecule has been processed through NCI's chemical validation pipeline and potentially screened against the NCI-60 human tumor cell line panel . Researchers interested in following up on any historical NCI screening data, or in generating new comparative cytotoxicity profiles against the 5-carbaldehyde (NSC 103524) or other NCI-listed pyrimidine analogs, should prioritize this compound for procurement. The availability of this specific substitution pattern (2,4-diamino; 6-(4-bromophenyl)amino; 5-carboxamide) under an NSC identifier provides a traceable, verifiable starting point for mechanism-of-action studies, with the potential to cross-reference results against other entries in the NCI database.

Computational Chemistry and Docking Studies Requiring Experimentally Accessible Physicochemical Data

Unlike many purely virtual compounds, CAS 91820-04-1 has documented experimental/calculated physicochemical parameters including density (1.781 g/cm³), boiling point (581.5 °C), flash point (305.5 °C), and vapor pressure (1.63E-13 mmHg at 25 °C) that can constrain molecular dynamics simulations or QSAR model development . Its Lipinski-compliant profile (MW 323.15, logP 1.10, HBD 3, HBA 6, TPSA ~127 Ų) and predicted kinase target engagement (SEA: MAPKAPK3, MAPKAPK5, CSNK1D, MAPKAPK2, CSNK1A1) [1] make it a valuable test case for benchmarking computational target-prediction algorithms against experimentally tractable chemical matter, bridging the gap between virtual screening and wet-lab validation.

Quote Request

Request a Quote for 2,4-Diamino-6-((4-bromophenyl)amino)pyrimidine-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.